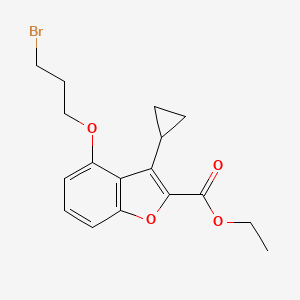
ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate is an organic compound with a complex structure that includes a benzofuran ring, a cyclopropyl group, and a bromo-propoxy side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the cyclopropyl group and the bromo-propoxy side chain. The final step involves esterification to form the ethyl ester.
Preparation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or similar reagents.
Addition of Bromo-Propoxy Side Chain: The bromo-propoxy side chain is typically added through a nucleophilic substitution reaction using 3-bromopropanol and a suitable base.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the bromo group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The bromo-propoxy side chain and the benzofuran core play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropyl group may enhance the compound’s stability and binding affinity.
類似化合物との比較
Similar Compounds
- 4-(3-Bromo-propoxy)-benzoic acid methyl ester
- Ethyl 3-bromopropionate
- 3-Bromophenylboronic acid
Uniqueness
ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate is unique due to its combination of a benzofuran core, a cyclopropyl group, and a bromo-propoxy side chain. This combination imparts specific chemical properties and biological activities that are not found in similar compounds.
特性
分子式 |
C17H19BrO4 |
|---|---|
分子量 |
367.2 g/mol |
IUPAC名 |
ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C17H19BrO4/c1-2-20-17(19)16-14(11-7-8-11)15-12(21-10-4-9-18)5-3-6-13(15)22-16/h3,5-6,11H,2,4,7-10H2,1H3 |
InChIキー |
BZISZFKLGJELEQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCBr)C3CC3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

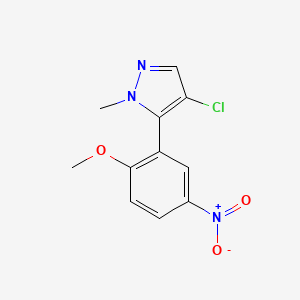
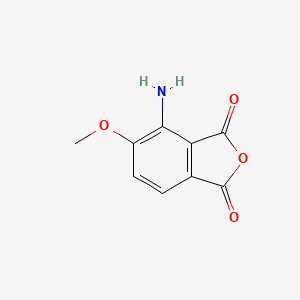
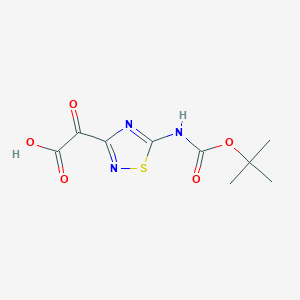
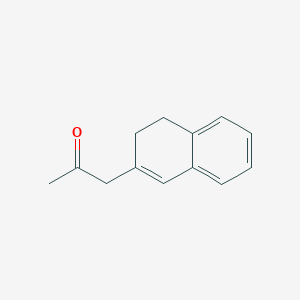


![8-Oxospiro[4.5]decane-7-carbonitrile](/img/structure/B8537016.png)
![1-[tert-Butyl(dimethyl)silyl]-4-(prop-2-en-1-yl)azetidin-2-one](/img/structure/B8537023.png)
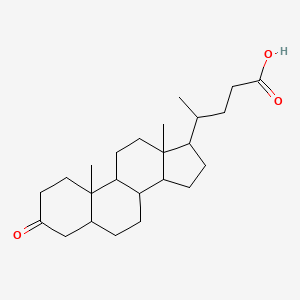

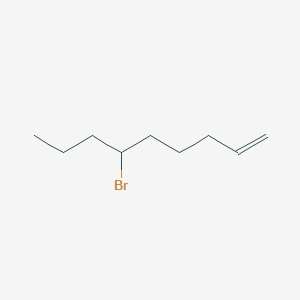
![[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetic acid](/img/structure/B8537052.png)
![4-[4-(4-bromo-phenyl)-1H-pyrazol-3-yl]-6-ethyl-benzene-1,3-diol](/img/structure/B8537056.png)
